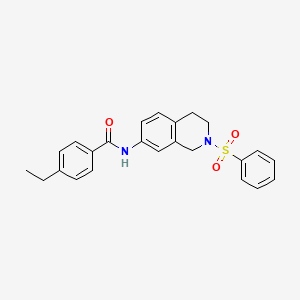

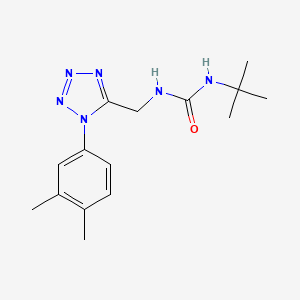

4-氨基-2-(5-甲基-1H-1,2,3,4-四唑-1-基)苯甲酸

货号 B2984684

CAS 编号:

1333730-50-9

分子量: 219.204

InChI 键: RYHJBANFFDGEPG-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

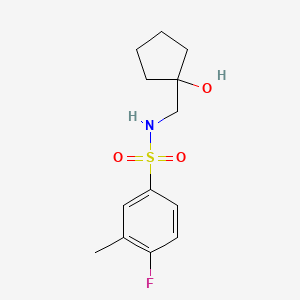

“4-amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid” is a chemical compound. Its structure contains an amino group, which gives it significant basicity . The compound is related to 1H-1,2,3,4-Tetrazol-5-amine, 1-methyl- .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR and MS analysis . The structure of the compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The compound undergoes various chemical reactions. For example, it can react with primary amines, orthoesters, and azides . It can also undergo a heterocyclization reaction involving primary amines, orthoesters, and azides .Physical And Chemical Properties Analysis

The compound has certain physical and chemical properties. For example, it is insoluble in water but soluble in strong polar organic solvents . It also has a significant basicity due to the presence of an amino group in its structure .科学研究应用

合成和放射化学应用

- 放射性标记化合物的合成: Taylor 等人 (1996) 详细介绍了使用相关氨基苯甲酸合成放射性标记化合物的过程,重点是制备 [苄基-7-3H] 和 [苯甲酰-7-14C] 衍生物。这项工作突出了氨基苯甲酸在为生物医学研究创建放射性标记分子中的重要性,可能包括成像和跟踪体内生化过程 (Taylor 等人,1996)。

化学性质和相互作用

- 取代基对化学相互作用的影响: Brown 等人 (1993) 对苯甲酸和取代苯甲酸的络合作用进行的研究提供了有关化学修饰(例如 4-氨基-2-(5-甲基-1H-1,2,3,4-四唑-1-基)苯甲酸中存在的修饰)如何影响分子相互作用的见解。这项研究调查了取代基对结合亲和力和分子识别的影响,这与了解复杂有机分子的相互作用有关 (Brown 等人,1993)。

材料科学与聚合物化学

- 用苯甲酸衍生物掺杂聚苯胺: Amarnath 和 Palaniappan (2005) 的研究探索了使用苯甲酸及其衍生物作为聚苯胺(一种导电聚合物)的掺杂剂。这项研究强调了苯甲酸衍生物在改变材料电学性质方面的多功能性,这可以扩展到研究化合物及其在材料科学中的潜在作用 (Amarnath & Palaniappan,2005)。

高级糖基化终产物研究

- 高级糖基化终产物的形成和检测: Nemet 等人 (2006) 讨论了甲基乙二醛的形成,甲基乙二醛是与衰老和糖尿病并发症相关的化合物高级糖基化终产物 (AGE) 的前体。该研究说明了反应性 α-氧代醛及其衍生物的更广泛化学背景,其中可能包括对类似化合物(如 4-氨基-2-(5-甲基-1H-1,2,3,4-四唑-1-基)苯甲酸)的研究,特别是在了解其生物活性和检测 (Nemet 等人,2006)。

属性

IUPAC Name |

4-amino-2-(5-methyltetrazol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O2/c1-5-11-12-13-14(5)8-4-6(10)2-3-7(8)9(15)16/h2-4H,10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHJBANFFDGEPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1C2=C(C=CC(=C2)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

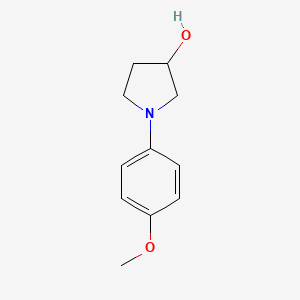

1-(4-methoxyphenyl)-3-Pyrrolidinol

39104-01-3

![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2984601.png)

![N-benzyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2984607.png)

![4-((2,4-dioxo-1-(4-vinylbenzyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2984620.png)